2-(Piperazin-1-yl)pyridine-3,4-diamine
Description
Properties
Molecular Formula |
C9H15N5 |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
2-piperazin-1-ylpyridine-3,4-diamine |
InChI |
InChI=1S/C9H15N5/c10-7-1-2-13-9(8(7)11)14-5-3-12-4-6-14/h1-2,12H,3-6,11H2,(H2,10,13) |
InChI Key |
ARDIJYJUKJJCDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC(=C2N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperazin-1-yl)pyridine-3,4-diamine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that allows for the formation of complex molecules in a single step . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed .
Industrial Production Methods: In industrial settings, the production of 2-(Piperazin-1-yl)pyridine-3,4-diamine often involves the use of parallel solid-phase synthesis and photocatalytic synthesis . These methods are advantageous due to their scalability and efficiency in producing large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-(Piperazin-1-yl)pyridine-3,4-diamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of both piperazine and pyridine rings, which can participate in different chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of 2-(Piperazin-1-yl)pyridine-3,4-diamine include sulfonium salts, aziridines, and alkynes . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like DMSO (Dimethyl sulfoxide) at elevated temperatures .
Major Products Formed: The major products formed from the reactions of 2-(Piperazin-1-yl)pyridine-3,4-diamine depend on the specific reaction conditions and reagents used. For example, the cyclization of 1,2-diamine derivatives with sulfonium salts can lead to the formation of protected piperazines .
Scientific Research Applications
Neuroprotective Agents
One of the significant applications of 2-(Piperazin-1-yl)pyridine-3,4-diamine is in the development of neuroprotective agents. Research indicates that derivatives of this compound can effectively trap reactive carbonyl species and reactive oxygen species, which are implicated in neurodegenerative diseases such as Alzheimer's disease. A study demonstrated that a hydroxypyridinone-diamine hybrid exhibited potent capacities to inhibit methylglyoxal-induced apoptosis in neuronal-like cells, suggesting its potential as a therapeutic agent against oxidative stress-related neuronal damage .
Dopamine Receptor Agonists
The compound has also been explored for its activity as a dopamine D2 and D3 receptor agonist. A structure-activity relationship (SAR) study indicated that modifications to the piperazine moiety can enhance binding affinity and selectivity for these receptors. Compounds derived from 2-(Piperazin-1-yl)pyridine-3,4-diamine have shown promising results in preclinical models for Parkinson's disease, highlighting their potential neuroprotective properties through antioxidant mechanisms .
Histamine H3 Receptor Antagonists
Another notable application is in the development of histamine H3 receptor antagonists. Compounds synthesized with the piperazine scaffold have demonstrated significant affinity towards histamine H3 receptors, which are involved in various neurological functions and disorders. The biological evaluation of these compounds revealed their potential use in treating conditions such as obesity and cognitive dysfunction by modulating histaminergic signaling pathways .
Antimicrobial Activity
Recent studies have also investigated the antimicrobial properties of 2-(Piperazin-1-yl)pyridine-3,4-diamine derivatives. These compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The antimicrobial activity was assessed using disc diffusion methods, revealing that certain derivatives possess significant efficacy against these pathogens .
Molecular Docking Studies
Molecular docking studies have been employed to understand the interaction mechanisms of 2-(Piperazin-1-yl)pyridine-3,4-diamine with biological targets. These studies provide insights into how structural modifications can enhance binding affinities and improve therapeutic outcomes. For instance, computational models have suggested optimal orientations for binding to specific receptors, guiding further synthesis efforts .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship Findings
Mechanism of Action
The mechanism of action of 2-(Piperazin-1-yl)pyridine-3,4-diamine involves its interaction with specific molecular targets and pathways within biological systems. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity . This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural Analogs in Heterocyclic Chemistry
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Pyridine vs. Piperidine derivatives often exhibit improved bioavailability due to reduced polarity.
Substituent Effects :
- Piperazine Group : Introduces two basic nitrogen atoms, increasing solubility in acidic environments. This contrasts with the oxolane (tetrahydrofuran) group in 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine, which is less basic and more lipophilic .
- Fmoc Protection : In 2-[4-(Fmoc)piperazin-1-yl]acetic acid, the Fmoc group blocks the piperazine’s amines, rendering it inert in peptide synthesis until deprotection . The target compound’s free piperazine amines could participate in dynamic interactions.
Functional Group Synergy :
- The pyridine-3,4-diamine motif may act as a chelating site for metal ions, a property absent in analogs like the Fmoc-protected piperazine derivative.
Physical and Chemical Properties (Inferred)
| Property | 2-(Piperazin-1-yl)pyridine-3,4-diamine | 4-N-[1-(Oxolan-2-yl)ethyl]pyridine-3,4-diamine |
|---|---|---|
| Solubility | High in acidic media (piperazine basicity) | Moderate (oxolane increases lipophilicity) |
| pKa (Predicted) | ~9.5 (piperazine NH), ~4.5 (pyridine NH) | ~7.5 (tertiary amine), ~4.5 (pyridine NH) |
| Reactivity | Chelation, nucleophilic substitution | Limited chelation; ether stability |
Q & A
Q. What are the standard protocols for synthesizing 2-(Piperazin-1-yl)pyridine-3,4-diamine, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves multi-step reactions with intermediates purified via column chromatography. Key steps include:
- Solvent selection : Dichloromethane (DCM) or ethanol for solubility and reactivity .
- Reagent optimization : Use of NaOH or K₂CO₃ as bases to facilitate coupling reactions .
- Temperature control : Reactions often proceed at room temperature or under mild heating (40–60°C) to avoid decomposition .
Optimization strategies : - Apply factorial design to test variables (e.g., solvent ratio, base concentration) .
- Monitor purity via HPLC (≥99%) and adjust recrystallization solvents (e.g., ethyl acetate/hexane) .
Q. What safety precautions are critical when handling 2-(Piperazin-1-yl)pyridine-3,4-diamine?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact (H313 hazard code) .
- Ventilation : Use fume hoods to mitigate inhalation risks (P261 precaution) .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers (P403+P233 guidelines) .
- Emergency protocols : Immediate rinsing for spills (P305+P351+P338) and disposal via certified hazardous waste facilities .
Advanced Research Questions
Q. How can computational chemistry methodologies improve the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Reaction path simulations : Use quantum mechanical calculations (e.g., DFT) to predict transition states and energy barriers for derivatization .
- Molecular docking : Screen derivatives against target receptors (e.g., DPP-IV inhibitors) to prioritize synthesis .
- Data-driven optimization : Integrate machine learning with experimental data to refine substituent choices (e.g., piperazine modifications) .
Q. What experimental frameworks are used to assess the pharmacological activity of 2-(Piperazin-1-yl)pyridine-3,4-diamine derivatives?
- Methodological Answer :
- In vitro assays :
- Enzyme inhibition : Measure IC₅₀ values via fluorometric assays (e.g., DPP-IV inhibition) .
- Receptor binding : Radioligand displacement studies to quantify affinity for serotonin or dopamine receptors .
- In vivo models : Administer derivatives in rodent studies to evaluate pharmacokinetics (e.g., bioavailability, half-life) .
Q. How can researchers resolve contradictions in reported synthesis yields or bioactivity data across studies?
- Methodological Answer :
- Systematic parameter variation : Replicate experiments while controlling variables (e.g., solvent purity, stirring rate) .
- Statistical analysis : Apply ANOVA to identify significant factors (e.g., temperature, catalyst) contributing to yield discrepancies .
- Cross-validation : Compare spectroscopic data (e.g., ¹H NMR, LC-MS) to confirm compound identity and purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
